molecular formula C27H30N2O9 B1202085 5-Iminodaunorubicin CAS No. 72983-78-9

5-Iminodaunorubicin

Katalognummer B1202085
CAS-Nummer: 72983-78-9
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: BLLIIPIJZPKUEG-HPTNQIKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iminodaunorubicin is a quinone-modified anthracycline that retains antitumor activity . It produces protein-concealed DNA strand breaks in cancer cells . It has been used in research and is not sold to patients . The compound has been found in plasma, liver, heart, lung, and brain of rats receiving acute doses .


Synthesis Analysis

The synthesis of 5-Iminodaunorubicin involves the modification of the benzoquinone moiety to produce a drug with low free radical potential . This modification alters the cytotoxic and biochemical characteristics of the drug . The starting point for the synthesis was the conversion of the 5-carbonyl group to an imino group, leading to molecules with reduced redox cycling characteristics .


Molecular Structure Analysis

The molecular formula of 5-Iminodaunorubicin is C27H30N2O9 . It is a semisynthetic anthracycline .


Chemical Reactions Analysis

5-Iminodaunorubicin produces protein-concealed DNA strand breaks . It has been found that the various mechanisms of action at the disposal of 5-Iminodaunorubicin culminate in either cell death or cell growth arrest through various cell biological events .


Physical And Chemical Properties Analysis

The molecular formula of 5-Iminodaunorubicin is C27H31ClN2O9 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

  • Reduced Cardiotoxicity : 5-Iminodaunorubicin exhibits diminished cardiotoxicity compared to other anthracyclines. This is attributed to its altered electrochemical properties and stable reduced form, which results in a reduced generation of superoxide anion, a contributor to cardiotoxicity (Lown et al., 1979).

  • Antileukemic Activity : Despite its reduced cardiotoxicity, 5-iminodaunorubicin retains antileukemic activity in mice and shows nonmutagenic properties in Salmonella typhimurium (Ames test) (Tong et al., 1979).

  • Interaction with Fe(III) and Cardiolipin-Containing Vesicles : 5-Iminodaunorubicin forms a complex with Fe(III), involving three drug molecules bound to one Fe(III) ion, and interacts with cardiolipin-containing vesicles, suggesting a specific mechanism of action in cells (Fantine & Garnier-Suillerot, 1986).

  • Electrocardiographic and Transmembrane Potential Effects : Studies on rats show that 5-iminodaunorubicin causes less severe electrocardiographic changes compared to doxorubicin, indicating lower cardiotoxicity at certain dose levels (Jensen et al., 1984).

  • Low Stimulation of NADH Oxidation : 5-Iminodaunorubicin and its derivatives demonstrate relatively poor electron transfer mediation capabilities, which may contribute to their lower cardiotoxicity compared to other anthracyclines (Tarasiuk et al., 1990).

  • Effects on Human Colon Carcinoma Cells : When compared with Adriamycin, another anthracycline, 5-iminodaunorubicin showed different effects on DNA synthesis and cell viability in human colon carcinoma cells, highlighting its distinct biochemical properties (Glazer et al., 1982).

  • Enzymatic Oxidative Activation : Studies using horseradish peroxidase and hydrogen peroxide demonstrated the rapid formation of a nitrogen-centered free radical metabolite from 5-iminodaunorubicin, indicating a unique pathway of enzymatic oxidative activation (Kołodziejczyk et al., 1989).

Zukünftige Richtungen

Further understanding of 5-Iminodaunorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity . It is a useful mechanistic probe in anthracycline cardiotoxicity studies as well as being of obvious interest for clinical trials .

Eigenschaften

IUPAC Name

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLIIPIJZPKUEG-HPTNQIKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67324-99-6 (hydrochloride(NSC-254681))
Record name 5-Iminodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iminodaunorubicin

CAS RN

72983-78-9
Record name 5-Iminodaunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72983-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iminodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-IMINODAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P910685S6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iminodaunorubicin
Reactant of Route 2
5-Iminodaunorubicin
Reactant of Route 3
5-Iminodaunorubicin
Reactant of Route 4
5-Iminodaunorubicin
Reactant of Route 5
5-Iminodaunorubicin
Reactant of Route 6
5-Iminodaunorubicin

Citations

For This Compound
520
Citations
GL Tong, DW Henry, EM Acton - Journal of Medicinal Chemistry, 1979 - ACS Publications
… Treatment of daunorubicin with methanolic ammonia affords 5-iminodaunorubicin, the first quinone-modified analogue of either daunorubicin or adriamycin. This product retains …
Number of citations: 132 pubs.acs.org
JW Lown, C Hsiao-Hsiung, JA Plambeck… - Biochemical …, 1979 - Elsevier
… of 5iminodaunorubicin was possible. The electrochemical results indicate that 5-iminodaunorubicin is … the unusual stability of the reduced 5-iminodaunorubicin. is tentatively attributed to …
Number of citations: 133 www.sciencedirect.com
RI Glazer, KD Hartman, CL Richardson - Cancer Research, 1982 - AACR
The semisynthetic anthracycline, 5-iminodaunorubicin (IM), was investigated to see whether modification of the benzoquinone moiety to produce a drug with low free radical potential …
Number of citations: 37 aacrjournals.org
JH Peters, GR Gordon, D Kashiwase, EM Acton - Cancer research, 1984 - AACR
We determined the metabolic disposition of 5-iminodaunorubicin (IMD) in rats receiving acute doses of IMD (16 and 4 mg/kg) iv, ip, and po Major compounds found in plasma, liver, heart…
Number of citations: 22 aacrjournals.org
LA Zwelling, D Kerrigan, S Michaels - Cancer Research, 1982 - AACR
… in the kinetics of break disappearance, 5-iminodaunorubicin … Survival of Li 210 cells treated with 5-iminodaunorubicin … of 5-iminodaunorubicin or Adriamycin for 1 hr at 37Â.Colony …
Number of citations: 125 aacrjournals.org
P Kolodziejczyk, K Reszka, JW Lown - Biochemical pharmacology, 1989 - Elsevier
… Horseradish peroxidase catalyzed oxidation of the antitumor agent 5-iminodaunorubicin by … This enzymatic oxidative activation of 5-iminodaunorubicin suggests an alternative mode of …
Number of citations: 16 www.sciencedirect.com
B STEFANSKA, M DZIEDUSZYCKA… - The Journal of …, 1988 - jstage.jst.go.jp
… 1, 2 and of 5-iminodaunorubicin were … 5-iminodaunorubicin (14 and 15) are less active than their daunorubicin analogues (3 and 7). It wasdisappointing because 5-iminodaunorubicin …
Number of citations: 5 www.jstage.jst.go.jp
RA Jensen, EM Acton, JH Peters - Cancer research, 1984 - AACR
5-Iminodaunorubicin (5-ID) is a quinone-modified anthracycline that retains antitumor activity but lacks the usual redox-cycling effects of quinoid agents. As a test for decreased …
Number of citations: 29 aacrjournals.org
EM Acton, GL Tong - Journal of Medicinal Chemistry, 1981 - ACS Publications
… 173%) comparable to that of the analogue 5-iminodaunorubicin and of doxorubicin as the parent but inexplicably required at least 10 times the dose. The two imino compounds were …
Number of citations: 61 pubs.acs.org
JB Johnston, LA Zwelling, D Kerrigan, LS Lloyd… - Biochemical …, 1983 - Elsevier
… anthracycline, 5-iminodaunorubicin, which does not … At equivalent cytocidal concentrations, .5-iminodaunorubicin … uptake and efflux of 5-iminodaunorubicin in comparison to Adriamycin. …
Number of citations: 17 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.